Ala-ala-phe-chloromethylketone tfa
Description
Ala-Ala-Phe-chloromethylketone trifluoroacetate (TFA) is a synthetic tripeptide inhibitor featuring a chloromethylketone (CMK) group and a trifluoroacetic acid (TFA) counterion. Its structure comprises the amino acid sequence alanine-alanine-phenylalanine (Ala-Ala-Phe), with the CMK moiety covalently linked to the C-terminal phenylalanine residue. This modification renders the compound an irreversible inhibitor of serine proteases, as the CMK group alkylates the catalytic serine residue in the enzyme active site .
Properties
CAS No. |
184901-82-4 |
|---|---|
Molecular Formula |
C18H23ClF3N3O5 |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]propanoyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)20-16(23)11(2)19-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13,19H,8-9,18H2,1-2H3,(H,20,22,23);(H,6,7)/t10-,11-,13-;/m0./s1 |
InChI Key |
BBKRCKQWYZACFI-SQRKDXEHSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](C)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
N-Ala-Ala-Phe-CMK; Tripeptidyl Peptidase Inhibitor II |
Origin of Product |
United States |
Preparation Methods
Inverse Solid-Phase Synthesis
The patent WO2002094857A1 outlines an inverse solid-phase synthesis (ISPS) strategy for peptide chloromethylketones. This method involves immobilizing a carboxyl-terminal amino acid onto a resin, followed by sequential coupling of protected amino acids in the N-to-C direction. Key steps include:
-
Resin Functionalization : A 4-methyl-benzhydrylamine (MBHA) resin is derivatized with Z-Glu-OtBu (benzyloxycarbonyl-protected glutamic acid t-butyl ester) using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TMP (2,4,6-trimethylpyridine) as coupling agents.
-
Amino Acid Coupling : Preactivated amino acid t-butyl esters (e.g., Ala-OtBu, Phe-OtBu) are added in 5.0 equivalents, with HATU (5.0 equiv.) and TMP (10.0 equiv.) in DMF. Coupling efficiency is monitored via Malachite Green tests, ensuring >99% completion per cycle.
-
Deprotection and Cleavage : The t-butyl (OtBu) group is removed using trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TFMSA), yielding the free peptide-resin intermediate. Final cleavage employs TFA/TFMSA (10:1 v/v) to release the peptide chloromethylketone.
Reaction Conditions Table
| Step | Reagents/Equivalents | Solvent | Time | Temperature |
|---|---|---|---|---|
| Resin functionalization | Z-Glu-OtBu (5.0), HATU (5.0), TMP (5.0) | DMF | 3 h | 25°C |
| Amino acid coupling | Ala-OtBu (5.0), HATU (5.0), TMP (10.0) | DMF | 2 h | 25°C |
| Deprotection | TFA (100 µL), TFMSA (10 µL) | DCM | 1 h | 25°C |
Chloromethylketone Installation
The C-terminal chloromethylketone moiety is introduced via a two-step sequence:
-
Diazomethane Treatment : The peptide carboxylic acid is reacted with diazomethane (CH2N2) in the presence of isobutylchloroformate to form a diazoketone intermediate.
-
Hydrochlorination : The diazoketone is treated with HCl gas in anhydrous dioxane, yielding the chloromethylketone. This method, adapted from Schoellmann and Shaw (1963), achieves >85% conversion efficiency.
Solution-Phase Synthesis Strategies
Mixed Anhydride Method
A traditional approach involves forming a mixed anhydride between the peptide carboxylic acid and isobutylchloroformate in the presence of N-methylmorpholine (NMM). Subsequent reaction with diazomethane generates the diazoketone, which is hydrochlorinated to the chloromethylketone. Critical parameters include:
Oxidative Conversion of Alcohols
An alternative route oxidizes peptide trifluoromethyl alcohols to ketones using Dess-Martin periodinane or Pfitzner-Moffat conditions (Cl2HCO2H/DMSO). For Ala-Ala-Phe derivatives:
-
Alcohol Protection : The hydroxyl group is protected as an ethylene glycol acetal.
-
Oxidation : Dess-Martin periodinane (1.2 equiv.) in DCM converts the alcohol to a ketone.
-
Deprotection : Acidic cleavage (5% TFA/DCM) removes the acetal, yielding the chloromethylketone.
Hybrid Solid-Solution Phase Approaches
On-Resin Aldehyde Oxidation
WO2002094857A1 discloses a method where peptide aldehydes are synthesized on-resin and oxidized to ketones:
-
Aldehyde Formation : Peptide-resin-bound alcohols are oxidized to aldehydes using Cl2HCO2H/DMSO.
-
Chlorination : Aldehydes react with HCl in dioxane to form chloromethylketones.
-
Cleavage : TFA/TFMSA releases the final product with ≥90% purity (HPLC).
Analytical Validation and Optimization
Purity Assessment
Chemical Reactions Analysis
- AAF-CMK does not significantly interfere with the chymotrypsin-like activity of the proteasome .
- It also inhibits bleomycin hydrolase and puromycin-sensitive aminopeptidase .
- The compound likely undergoes hydrolysis reactions due to its peptide-like structure.
Scientific Research Applications
Biochemistry: AAF-CMK is valuable for studying proteolytic processes, especially TPPII activity .
Biology: Researchers use it to investigate proteasome-related pathways and cellular protein degradation .
Medicine: Although not directly used in clinical settings, understanding TPPII inhibition may have implications for drug development.
Industry: AAF-CMK’s industrial applications are limited, primarily due to its specialized role in research.
Mechanism of Action
Comparison with Similar Compounds
Key Structural and Chemical Properties:
- Molecular Formula : C₁₆H₂₂ClN₃O₃・CF₃COOH (TFA salt form).
- Molecular Weight : ~453.8 g/mol (TFA salt form; exact values may vary by source).
- CAS Number : 102129-66-7.
- Sequence : Ala-Ala-Phe (single-letter code: AAF).
The TFA counterion enhances solubility in polar solvents, which is critical for biochemical assays.
Comparison with Similar Compounds
The provided evidence lacks direct comparative studies of Ala-Ala-Phe-CMK TFA with other CMK-based inhibitors. However, based on its structural features and general knowledge of protease inhibitors, the following comparisons can be inferred:
a. Sequence-Specific Tripeptide CMK Inhibitors
Tripeptide CMK inhibitors are designed to mimic protease substrates. Substituting residues in the tripeptide sequence alters target specificity:
- Ala-Ala-Phe-CMK TFA : The tripeptide backbone may confer higher specificity compared to single-residue inhibitors like TPCK. The Phe residue positions the CMK group for optimal interaction with hydrophobic pockets in chymotrypsin-like proteases.
b. Counterion Effects
The TFA salt form improves solubility compared to non-salt forms (e.g., free base or hydrochloride salts). For example, L-alpha-methyl-phe (CAS 23239-35-2) has a molecular weight of 197.23 g/mol but lacks the CMK group and protease inhibitory activity .
c. Functional Group Modifications
Replacing the CMK group with other reactive warheads (e.g., aldehydes, boronic acids) alters inhibition mechanisms:
- CMK vs. Aldehyde Inhibitors : CMK inhibitors (like Ala-Ala-Phe-CMK) act irreversibly, while aldehyde-based inhibitors (e.g., MG-132) reversibly block proteasomal activity.
Biological Activity
Ala-Ala-Phe-Chloromethylketone trifluoroacetate (AAF-CMK) is a synthetic compound recognized for its role as a protease inhibitor, particularly targeting the enzyme tripeptidyl peptidase II (TPPII). This compound is utilized in biochemical research to explore proteolytic processes and the ubiquitin-proteasome system. The following sections detail its biological activity, mechanisms of action, and implications in research.
Chemical Structure and Properties
AAF-CMK is characterized by its chemical structure, which includes L-alanyl-N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-L-alaninamide with a mono trifluoroacetate salt. This structure contributes to its specificity as an irreversible inhibitor of TPPII, a serine peptidase involved in protein degradation.
Target Enzyme
The primary target of AAF-CMK is the β5 subunit (PSMB5) of the 26S proteasome, where it acts as a selective and reversible inhibitor of chymotrypsin-like activity. By inhibiting this activity, AAF-CMK disrupts normal protein degradation pathways, leading to an accumulation of polyubiquitylated proteins within the cell.
Biochemical Pathways
The inhibition of TPPII by AAF-CMK affects several critical cellular processes:
- Protein Degradation : By blocking TPPII, AAF-CMK prevents the removal of tripeptides from oligopeptides, impacting cellular protein turnover.
- Ubiquitin-Proteasome System : The compound's action leads to altered ubiquitination patterns, which can affect various signaling pathways and cellular responses.
Cellular Effects
Research indicates that AAF-CMK primarily influences cellular processes related to protein degradation. The inhibition of TPPII can lead to:
- Increased Levels of Proteins : Accumulation of polyubiquitylated proteins can trigger stress responses within cells.
- Impact on Cell Viability : Prolonged inhibition may affect cell survival and proliferation due to disrupted proteostasis.
Case Studies
- Inhibition Studies : In studies examining the efficacy of AAF-CMK against TPPII, it was found that at concentrations as low as 0.05 mM, significant inhibition was observed in proteolytic activity assays using proteinase K as a model system .
- Proteasome Activity : AAF-CMK has been shown to selectively inhibit the chymotrypsin-like activity associated with the β5 subunit of the proteasome without significantly affecting other proteolytic activities .
Pharmacokinetics
AAF-CMK is known for its solubility in water, which facilitates its use in various experimental setups. Its pharmacokinetic properties have not been extensively documented; however, its stability and reactivity suggest potential for further exploration in therapeutic contexts.
Biochemistry
AAF-CMK serves as a valuable tool for studying proteolytic processes, particularly those involving TPPII. Researchers utilize it to dissect mechanisms underlying protein degradation and related cellular pathways.
Medicine and Drug Development
While not directly used in clinical settings, understanding the inhibition mechanisms of TPPII may have implications for drug development targeting diseases associated with protein misfolding and degradation disorders.
Summary Table of Biological Activity
| Aspect | Details |
|---|---|
| Chemical Name | Ala-Ala-Phe-Chloromethylketone TFA (AAF-CMK) |
| CAS Number | 184901-82-4 |
| Target Enzyme | Tripeptidyl Peptidase II (TPPII) |
| Mechanism | Irreversible inhibitor affecting chymotrypsin-like activity |
| Biological Effects | Accumulation of polyubiquitylated proteins; disruption of proteostasis |
| Research Applications | Studies on proteolytic processes; potential implications for drug development |
Q & A
Basic Research Questions
Q. What are the primary biochemical assays to confirm the irreversible inhibition of tripeptidyl peptidase II (TPPII) by Ala-Ala-Phe-chloromethylketone TFA (AAF-CMK)?
- Methodological Answer :
- Use kinetic assays to measure TPPII activity before and after incubation with AAF-CMK. Irreversible inhibition is confirmed if enzyme activity does not recover after dialysis or dilution .
- Employ mass spectrometry to detect covalent modification of TPPII’s active-site residues (e.g., catalytic serine) by AAF-CMK .
- Validate with competitive inhibition controls (e.g., reversible inhibitors) to distinguish between reversible and irreversible mechanisms.
Q. How should researchers synthesize and characterize AAF-CMK for reproducibility in proteostasis studies?
- Methodological Answer :
- Synthesis : Follow solid-phase peptide synthesis (SPPS) protocols for the Ala-Ala-Phe backbone, with chloromethylketone modification. Purify via reverse-phase HPLC and confirm trifluoroacetate (TFA) counterion presence .
- Characterization :
- NMR and LC-MS for structural validation.
- Elemental analysis to verify stoichiometry of TFA salt (e.g., molecular weight ~453.8 g/mol) .
- Purity criteria : ≥95% purity by HPLC, with documentation of batch-to-batch variability .
Q. What controls are essential when using AAF-CMK to study proteasome-independent protein degradation pathways?
- Methodological Answer :
- Include proteasome inhibitors (e.g., MG-132) to isolate TPPII-specific effects.
- Use TPPII-knockout cell lines or siRNA-mediated knockdown to confirm on-target activity .
- Monitor polyubiquitinated protein accumulation via Western blot (e.g., anti-ubiquitin antibodies) as a functional readout .
Advanced Research Questions
Q. How can conflicting data on AAF-CMK’s inhibitory efficiency across cell types be resolved?
- Methodological Answer :
- Variable factors to assess :
- Cellular permeability : Measure intracellular AAF-CMK concentrations via LC-MS and correlate with TPPII inhibition .
- Off-target effects : Perform kinome-wide profiling to identify unintended interactions with cysteine proteases .
- Redox environment : Test inhibition in glutathione-depleted cells, as thiols may reduce chloromethylketone reactivity .
- Statistical approach : Use meta-analysis to compare inhibition curves across studies, adjusting for cell-type-specific variables (e.g., expression levels of TPPII) .
Q. What experimental designs are optimal for investigating AAF-CMK’s role in protein misfolding diseases (e.g., Alzheimer’s)?
- Methodological Answer :
- In vitro models : Treat primary neuronal cultures with AAF-CMK and quantify amyloid-beta aggregation via thioflavin-T fluorescence .
- In vivo models : Use transgenic mice (e.g., APP/PS1) with intraperitoneal AAF-CMK administration. Monitor cognitive deficits (e.g., Morris water maze) and post-mortem proteasome/TPPII activity .
- Theoretical framework : Link findings to the proteostasis network theory , emphasizing TPPII’s role in degrading aggregation-prone peptides .
Q. How can researchers address contradictions in AAF-CMK’s reported cytotoxicity in cancer vs. non-cancer cells?
- Methodological Answer :
- Dose-response profiling : Compare LC50 values across cell lines using MTT assays, noting differences in TPPII dependency .
- Mechanistic studies :
- Assess mitochondrial apoptosis markers (e.g., cytochrome c release) in sensitive vs. resistant cells.
- Evaluate compensatory proteolytic pathways (e.g., autophagy) via LC3-II Western blot .
- Computational modeling : Build a kinetic model of TPPII inhibition and cellular stress response pathways to predict cytotoxic thresholds .
Data Analysis and Reporting Standards
Q. What statistical methods are recommended for analyzing dose-dependent TPPII inhibition by AAF-CMK?
- Methodological Answer :
- Fit data to a nonlinear regression model (e.g., log(inhibitor) vs. response) to calculate IC50 values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., cell lines, treatment durations) .
- Report confidence intervals and effect sizes to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
